N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-chlorobenzyl group attached via an acetamide linkage and a phenethyl substituent at the 3-position of the pyrimidine ring.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-18-9-5-4-8-17(18)14-25-20(28)15-31-23-26-19-11-13-30-21(19)22(29)27(23)12-10-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZQNACLEATEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and thioacetamide groups enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have shown effective inhibition against various bacterial strains.
| Compound | Target Bacteria | EC50 (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Xanthomonas axonopodis | 22 | |
| Compound B | Xanthomonas oryzae | 15 |
In comparative studies, this compound has been noted to perform better than standard treatments like thiodiazole copper in certain assays.
Anticancer Activity
The anticancer potential of compounds containing thieno[3,2-d]pyrimidine scaffolds has been documented extensively. For example, a related benzimidazole derivative demonstrated a 95% inhibition rate on MCF-7 breast cancer cells. While specific data on the target compound is limited, the structural similarities suggest potential efficacy against various cancer cell lines.
The proposed mechanisms for the biological activity of thieno[3,2-d]pyrimidines include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate DNA and inhibit topoisomerase activity.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels lead to increased oxidative stress in cancer cells, promoting apoptosis.
Case Studies
-
Antibacterial Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that modifications to the thio group significantly affected antibacterial potency against Gram-positive bacteria.
- Findings : The most potent derivative exhibited an EC50 value significantly lower than that of traditional antibiotics.
-
Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives led to increased apoptosis in cancer cell lines through ROS-mediated pathways.
- Observations : Treatment with these compounds resulted in a marked increase in superoxide dismutase activity while decreasing catalase levels.
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- N-(3-Methoxyphenyl) Derivative (CAS 451468-35-2): Structure: Replaces the 2-chlorobenzyl group with a 3-methoxyphenyl moiety. Molecular Formula: C₂₂H₁₉N₃O₃S₂ (437.53 g/mol) vs. target compound (~465 g/mol estimated).
N-(2-Chloro-4-methylphenyl) Derivative (CAS 1105223-65-1) :
Heterocyclic Modifications
- Benzimidazole-Containing Analogues (e.g., 4j in ): Structure: Incorporates a benzimidazole ring at the 6-position of the thieno[2,3-d]pyrimidine core. Activity: Demonstrates antimicrobial efficacy (e.g., against S. aureus), highlighting the role of aromatic substituents in bioactivity .
- Oxadiazole Derivatives (e.g., Compound 154 in ): Structure: Replaces the thieno[3,2-d]pyrimidine core with a 1,3,4-oxadiazole ring. Activity: Potent cytotoxicity (IC₅₀ = 3.8 μM against A549 lung cancer cells), suggesting heterocyclic flexibility in targeting diverse pathways .
Pharmacological Activity
Anti-Inflammatory Potential
- Benzothieno[3,2-d]pyrimidines (e.g., Compounds 1–11 in ): Inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells. SAR: Electron-withdrawing groups (e.g., nitro) enhance potency .
Target Compound :
- The 2-chlorobenzyl group (electron-withdrawing) may favor similar anti-inflammatory activity, but phenethyl’s hydrophobicity could alter bioavailability.
Antimicrobial and Cytotoxic Effects
- IWP2 (): Thieno[3,2-d]pyrimidine derivative inhibiting WNT signaling. Demonstrates scaffold versatility in targeting developmental pathways .
Physicochemical Properties
| Property | Target Compound (Estimated) | N-(3-Methoxyphenyl) Analog |
|---|---|---|
| Molecular Weight | ~465 g/mol | 437.53 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | 3.2 |
| pKa | ~12.7 | 12.77 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
